molecular formula C9H16O5 B1620083 Diethyl 2-hydroxy-3-methylsuccinate CAS No. 93504-92-8

Diethyl 2-hydroxy-3-methylsuccinate

Cat. No.: B1620083
CAS No.: 93504-92-8
M. Wt: 204.22 g/mol
InChI Key: UNVUFOXAXGOVFT-UHFFFAOYSA-N
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Description

Diethyl 2-hydroxy-3-methylsuccinate is a chemical compound with the molecular formula C9H16O5. It belongs to the class of succinic acid derivatives and is characterized by its colorless liquid form and fruity odor. This compound is widely used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-hydroxy-3-methylsuccinate can be synthesized through the esterification of 2-hydroxy-3-methylsuccinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-hydroxy-3-methylsuccinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of diethyl 2-oxo-3-methylsuccinate.

    Reduction: The ester groups can be reduced to alcohols under suitable conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Diethyl 2-oxo-3-methylsuccinate.

    Reduction: Diethyl 2-hydroxy-3-methylbutanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-hydroxy-3-methylsuccinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which diethyl 2-hydroxy-3-methylsuccinate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • Diethyl 2-methyl-3-hydroxysuccinate
  • Diethyl 2-hydroxy-3-methylbutanedioate
  • Diethyl (2R,3R)-2-methyl-3-hydroxysuccinate

Comparison: Diethyl 2-hydroxy-3-methylsuccinate is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

diethyl 2-hydroxy-3-methylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6-7,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVUFOXAXGOVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342550
Record name Diethyl 2-hydroxy-3-methylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93504-92-8
Record name Diethyl 2-hydroxy-3-methylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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